6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[311]heptane is a bicyclic compound with a unique structure that includes a pyridine ring substituted with a methoxy group and a diazabicycloheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-3-pyridylmethanol and a suitable diazabicycloheptane precursor.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on carbon or other transition metal catalysts may be used to facilitate the coupling reaction.
Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride in aprotic solvents.
Major Products
Oxidation: Formation of 6-[(6-Hydroxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane.
Reduction: Formation of 6-[(6-Methoxy-3-piperidyl)methyl]-3,6-diazabicyclo[3.1.1]heptane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of neurotransmitter pathways, particularly those involving acetylcholine and dopamine.
Effects: Exhibits neuroprotective and cognitive-enhancing effects in preclinical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-[(6-Hydroxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane
- 6-[(6-Methoxy-3-piperidyl)methyl]-3,6-diazabicyclo[3.1.1]heptane
- 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.2.1]octane
Uniqueness
6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter pathways makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-16-12-3-2-9(5-14-12)8-15-10-4-11(15)7-13-6-10/h2-3,5,10-11,13H,4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTUYEBUGWZAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C3CC2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.